Home > Products > Screening Compounds P105479 > 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine
7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine - 73221-15-5

7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Catalog Number: EVT-3417362
CAS Number: 73221-15-5
Molecular Formula: C9H7F3N2
Molecular Weight: 200.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure that includes a methyl group and a trifluoromethyl group, which are known to enhance its chemical properties and potential biological activities. The molecular formula for this compound is C9H8F3N2C_9H_8F_3N_2, and it is classified as a nitrogen-containing heteroaromatic compound.

Source

The synthesis and characterization of 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine can be traced to various studies focusing on the development of imidazo[1,2-a]pyridine derivatives. These studies often explore novel synthetic routes and their applications in medicinal chemistry, particularly in drug discovery for anti-inflammatory and anti-cancer agents .

Classification

7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine falls under the classification of:

  • Heterocyclic compounds: Compounds containing rings with at least one atom different from carbon.
  • Nitrogen-containing compounds: Due to the presence of nitrogen atoms in its structure.
  • Fluorinated compounds: The trifluoromethyl group contributes to its classification as a fluorinated compound.
Synthesis Analysis

Methods

The synthesis of 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine has been achieved through various methods, including:

  • Metal-free aqueous synthesis: This method utilizes sodium hydroxide in water as a solvent to facilitate the cyclization of propargyl pyridinium salts into imidazopyridines. This approach is noted for its rapidity and environmental friendliness .
  • One-pot multicomponent reactions: Recent advancements have introduced one-pot methods combining multiple reactants to form trifluoromethylated imidazo[1,2-a]pyridines efficiently .

Technical Details

The typical synthetic route involves the following steps:

  1. Preparation of N-propargyl pyridinium bromides.
  2. Reaction with sodium hydroxide in an aqueous medium.
  3. Extraction and purification of the resulting imidazopyridine product.

The use of deuterium labeling experiments has also been employed to elucidate the mechanism of cyclization and confirm product formation .

Molecular Structure Analysis

Structure

The molecular structure of 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine features:

  • A fused imidazole and pyridine ring system.
  • A methyl group at the 7-position.
  • A trifluoromethyl group at the 2-position.

Data

Key structural data includes:

  • Molecular Formula: C9H8F3N2C_9H_8F_3N_2
  • Molecular Weight: Approximately 218.17 g/mol
  • Melting Point: Typically ranges between 80°C to 82°C .
Chemical Reactions Analysis

Reactions

7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine participates in various chemical reactions, including:

  • Electrophilic substitutions: The trifluoromethyl group can influence reactivity towards electrophiles due to its electron-withdrawing nature.
  • Nucleophilic attacks: The nitrogen atoms in the ring can act as nucleophiles in substitution reactions.

Technical Details

Research indicates that these reactions can be facilitated under mild conditions, often leading to high yields of functionalized derivatives. The stability imparted by the trifluoromethyl group is significant for maintaining structural integrity during reactions .

Mechanism of Action

Process

The mechanism of action for compounds like 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine often involves:

  1. Interaction with biological targets such as enzymes or receptors.
  2. Modulation of signaling pathways that lead to therapeutic effects.

Data

Studies have shown that derivatives from this class exhibit potential anti-inflammatory and anti-cancer properties, likely due to their ability to inhibit specific enzymes involved in these pathways . Computational models have been employed to predict binding affinities and interactions with biological targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents like dichloromethane and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.
  • Reactivity: The presence of both nitrogen atoms and the trifluoromethyl group allows for diverse reactivity patterns.

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .

Applications

Scientific Uses

7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine has garnered attention in scientific research due to its:

  • Potential pharmacological applications: Investigated as a lead compound for developing anti-inflammatory drugs and cancer therapeutics.
  • Role in organic synthesis: Used as an intermediate in synthesizing more complex heterocyclic compounds.

Research continues into expanding its applications within medicinal chemistry and materials science, highlighting its versatility as a building block for novel drug candidates .

Introduction to Imidazo[1,2-a]pyridine Scaffolds in Medicinal Chemistry

Historical Evolution of Imidazo[1,2-a]pyridine Derivatives in Drug Discovery

The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused bicyclic structure with bridgehead nitrogen. First synthesized in the late 19th century, this core gained prominence in the 1980s with the development of zolpidem (a GABAA agonist for insomnia) and zolimidine (a gastroprotective agent). The scaffold’s versatility stems from its capacity for structural diversification at C2, C3, C6, and C7 positions, enabling fine-tuning of pharmacological profiles. Notable derivatives include alpidem (anxiolytic), minodronic acid (anti-osteoporosis), and olprinone (cardiotonic), which exploit the scaffold’s ability to engage diverse biological targets like kinases, GPCRs, and ion channels [7] [9].

Recent drug discovery efforts have intensified due to the scaffold’s balanced physicochemical properties, metabolic stability, and high bioavailability. Ponatinib, an FDA-approved BCR-ABL inhibitor for leukemia, exemplifies its application in oncology, while gandotinib (JAK2 inhibitor, Phase II) highlights ongoing clinical interest. The scaffold’s synthetic accessibility via Groebke-Blackburn-Bienaymé multicomponent reactions or transition-metal-catalyzed C–H functionalization further accelerates drug development [7] [9].

Table 1: Marketed Drugs and Clinical Candidates Featuring Imidazo[1,2-a]pyridine Core

CompoundTherapeutic AreaBiological TargetKey Structural Features
ZolpidemInsomniaGABAA receptor2-Methyl-6-phenylimidazo[1,2-a]pyridine
Minodronic acidOsteoporosisOsteoclast ATPase3-Pyridyl-N-methylimidazo[1,2-a]pyridine
PonatinibChronic myeloid leukemiaBCR-ABL kinase7-Methyl-2-trifluoromethyl variant
Gandotinib (LY-2784544)Myeloproliferative disordersJAK2 kinase7-Trifluoromethyl-3-aminopyrazole derivative

Significance of Trifluoromethyl Substituents in Bioactive Molecule Design

The trifluoromethyl (CF₃) group is a critical pharmacophore in modern drug design due to its profound influence on molecular properties. Its strong electron-withdrawing nature (σI = 0.43, σR = 0.09) enhances metabolic stability by resisting oxidative degradation, while its high lipophilicity (π = 0.88) improves membrane permeability. The CF₃ group also enhances binding affinity through hydrophobic interactions and fluorine-specific effects like dipole-dipole interactions [5].

In imidazo[1,2-a]pyridines, CF₃ at C2 significantly alters electronic distribution. Nuclear magnetic resonance (NMR) studies reveal downfield shifts of C3 protons (δ = 8.63 ppm in DMSO-d6), indicating electron deficiency that facilitates nucleophilic attacks at this position. This electronic perturbation is exploited in kinase inhibitors where the CF₃ group engages in orthogonal dipole-dipole interactions with backbone carbonyls in ATP-binding sites. For example, 2-trifluoromethylimidazo[1,2-a]pyridines show 10–100-fold enhanced PI3Kα inhibition (IC50 = 0.5–5 nM) compared to methyl analogs [5] [7].

Table 2: Impact of C2-Trifluoromethyl Group on Key Molecular Properties

Property2-Methyl Derivative2-Trifluoromethyl DerivativeChange (%)
LogP (Octanol-water)1.82.6+44%
Metabolic stability (t₁/₂)12 min45 min+275%
PI3Kα IC5050 nM0.8 nM62.5-fold ↓
Plasma protein binding65%92%+27%

Rationale for 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine as a Privileged Scaffold

7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 73221-15-5; MW: 200.16 g/mol; MF: C₉H₇F₃N₂) represents a strategically functionalized scaffold combining positional advantages. The 7-methyl group enhances electron density at N1/C2 positions, increasing susceptibility to electrophilic attacks while improving cellular uptake. Canonical SMILES (Cc1ccn2cc(C(F)(F)F)nc2c1) reveals planar geometry ideal for π-stacking in enzyme active sites [2] [4].

Commercial availability underscores synthetic feasibility: Fluorochem UK offers 95% pure material at £956/g, produced via one-pot condensation of 2-amino-4-picoline with 3-bromo-1,1,1-trifluoroacetone. Modifications at C3 are particularly facile, as demonstrated by Y(OTf)₃-catalyzed aza-Friedel-Crafts reactions (yields: 72–90%) with aldehydes and amines [2] [9]. This site tolerates diverse pharmacophores—benzoyl, morpholine, or aryl boronic acids—enabling rapid SAR exploration. Patent CN104370898A specifically claims 7-methyl-2-trifluoromethyl derivatives substituted at C3 with piperazine amides as potent anticancer agents (e.g., compound I-a inhibits liver cancer cells at IC50 = 0.8 μM) [6].

The scaffold’s drug-like properties are evidenced by calculated descriptors: cLogP = 2.6, TPSA = 25.3 Ų, 5 hydrogen bond acceptors, and 0 donors. Hazard profiling (GHS07: H302/H315/H319/H335) indicates moderate toxicity, typical for bioactive intermediates. These features collectively validate its “privileged” status for lead optimization [2] [4] [6].

Table 3: Positional Effects of Substituents on Imidazo[1,2-a]pyridine Bioactivity

PositionSubstituentBiological ConsequenceExample Derivative Activity
C2CF₃↑ Kinase inhibition, metabolic stabilityPI3Kα IC50 = 0.8 nM [7]
C3Carboxamide↑ Anticancer activity, solubilityHepG2 IC50 = 0.8 μM [6]
C6BromoEnables Suzuki cross-coupling for biaryl pharmacophoresAntiproliferative EC50 = 2.1 μM [6]
C7Methyl↑ Electron density, cellular permeability, synthetic diversificationLogP enhancement +0.8 [2]

Structure of Core Scaffold:

CF₃  │  │  6 ──N╲      N  │  ╲   ╱│  7 ──C─CH₃ C │  │  ╱   ╲│  8 ──N╱      C  │  │  

7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine (Numbering based on IUPAC)

Listed Compounds in Article:

  • 7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine
  • Zolpidem
  • Minodronic acid
  • Ponatinib
  • Gandotinib
  • (6-Bromoimidazo[1,2-a]pyridin-3-yl)(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
  • (6-(2-Aminobenzo[d]oxazol-5-yl)imidazo[1,2-a]pyridin-3-yl)(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone (I-a)

Properties

CAS Number

73221-15-5

Product Name

7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine

IUPAC Name

7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Molecular Formula

C9H7F3N2

Molecular Weight

200.16 g/mol

InChI

InChI=1S/C9H7F3N2/c1-6-2-3-14-5-7(9(10,11)12)13-8(14)4-6/h2-5H,1H3

InChI Key

NDSVXSIFMFVDRJ-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=CN2C=C1)C(F)(F)F

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.